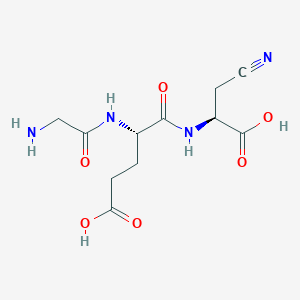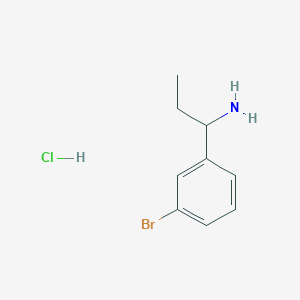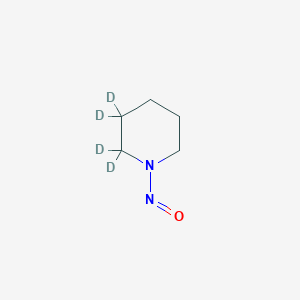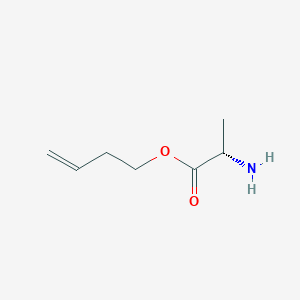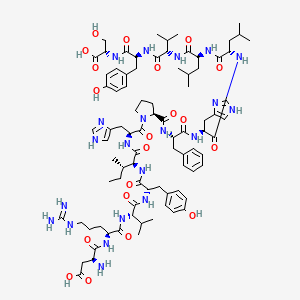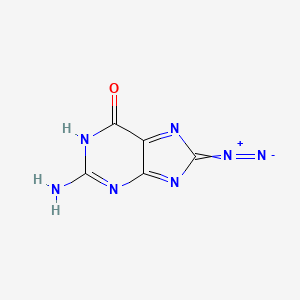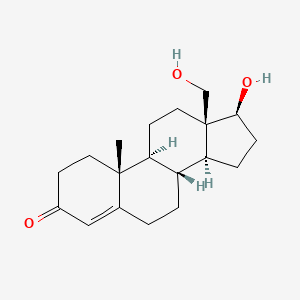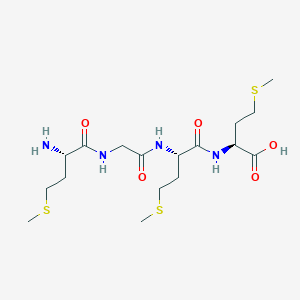
l-Methionylglycyl-l-methionyl-l-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
l-Methionylglycyl-l-methionyl-l-methionine is a tripeptide composed of three methionine residues and one glycine residue Methionine is an essential amino acid that plays a critical role in various biological processes, including protein synthesis and metabolism
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of l-Methionylglycyl-l-methionyl-l-methionine typically involves peptide bond formation between the amino acids. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of methionine and its derivatives, including this compound, can be achieved through fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli strains can be metabolically engineered to enhance methionine production by overexpressing key enzymes and optimizing fermentation conditions .
化学反応の分析
Types of Reactions
l-Methionylglycyl-l-methionyl-l-methionine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction of oxidized methionine residues back to methionine.
Substitution: Substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used under appropriate pH and temperature conditions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regeneration of methionine from its oxidized forms.
Substitution: Modified peptides with altered functional groups.
科学的研究の応用
l-Methionylglycyl-l-methionyl-l-methionine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Medicine: Potential therapeutic applications due to the essential nature of methionine in human health.
Industry: Utilized in the production of nutritional supplements and animal feed.
作用機序
The mechanism of action of l-Methionylglycyl-l-methionyl-l-methionine involves its incorporation into proteins and peptides during synthesis. Methionine residues play a crucial role in initiating protein synthesis and can act as methyl donors in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and other molecular targets involved in protein synthesis and metabolism .
類似化合物との比較
Similar Compounds
Methionylglycine: A dipeptide consisting of methionine and glycine.
Methionyl-methionine: A dipeptide composed of two methionine residues.
Alanyl-proline: A dipeptide consisting of alanine and proline.
Uniqueness
l-Methionylglycyl-l-methionyl-l-methionine is unique due to its specific sequence of amino acids, which may confer distinct biochemical properties and potential applications compared to other similar compounds. Its multiple methionine residues may enhance its role in protein synthesis and metabolic processes.
特性
分子式 |
C17H32N4O5S3 |
|---|---|
分子量 |
468.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H32N4O5S3/c1-27-7-4-11(18)15(23)19-10-14(22)20-12(5-8-28-2)16(24)21-13(17(25)26)6-9-29-3/h11-13H,4-10,18H2,1-3H3,(H,19,23)(H,20,22)(H,21,24)(H,25,26)/t11-,12-,13-/m0/s1 |
InChIキー |
BOCWTHDHJPOLAY-AVGNSLFASA-N |
異性体SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)N |
正規SMILES |
CSCCC(C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride](/img/structure/B13819412.png)
